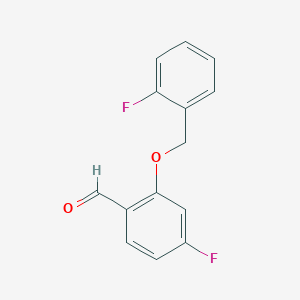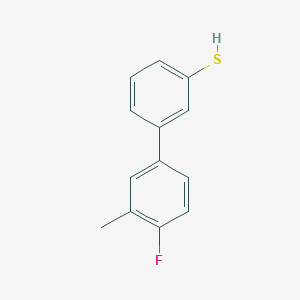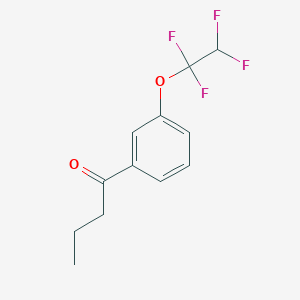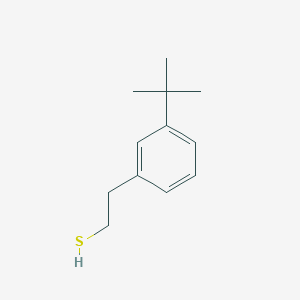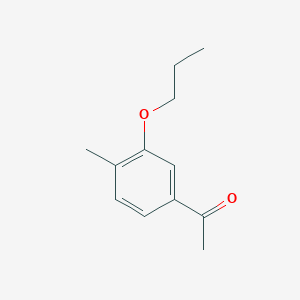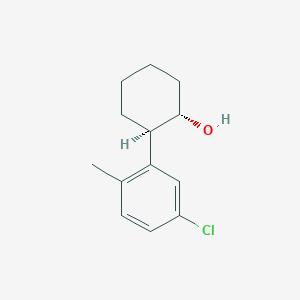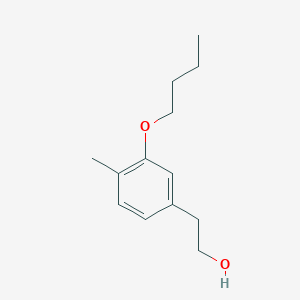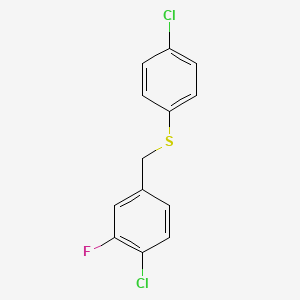
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group attached to a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the chlorine and fluorine atoms. The sulfanylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfanyl compound reacts with the chlorophenyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts, controlled reaction temperatures, and pressures are common in industrial settings to ensure the desired product is obtained in significant quantities.
化学反应分析
Types of Reactions
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of (4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the sulfanylmethyl group can engage in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
1-Chloro-2-fluorobenzene: Similar structure but lacks the sulfanylmethyl group.
4-Chloro-2-fluoro-1-nitrobenzene: Contains a nitro group instead of the sulfanylmethyl group.
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar structure but with an ethyl group instead of the sulfanylmethyl group.
Uniqueness
(4-Chloro-3-fluorobenzyl)(4-chlorophenyl)sulfane is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the sulfanylmethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZZIYKUCUSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
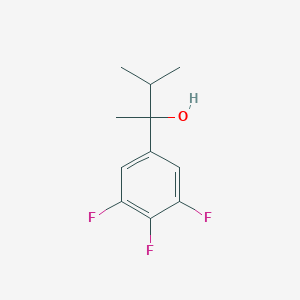
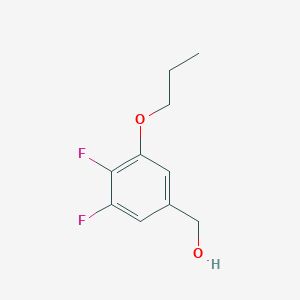

![4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B8001565.png)
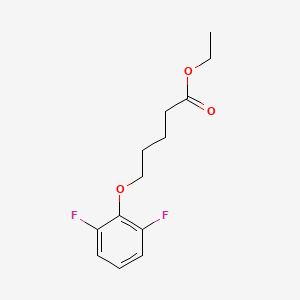
![cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001590.png)
![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)
